Clausenamide

Vue d'ensemble

Description

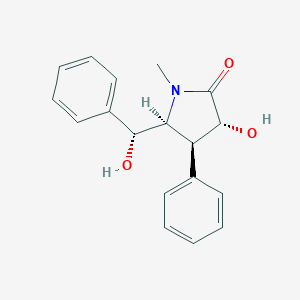

La Clausenamide est un produit naturel dérivé de la pyrrolidone, isolé pour la première fois de l’extrait aqueux des feuilles de Clausena lansium. Elle est connue pour ses propriétés nootropes et anti-ischémie cérébrale aiguë. La this compound contient quatre centres chiraux, ce qui donne huit paires d’énantiomères. Parmi ceux-ci, l’énantiomère (-)-clausenamide a été identifié comme l’ingrédient actif ayant des activités biologiques significatives, notamment la neuroprotection et l’amélioration cognitive .

Méthodes De Préparation

La Clausenamide peut être synthétisée par diverses méthodes, y compris la synthèse asymétrique et la synthèse de résolution intermédiaire. Une méthode efficace implique l’utilisation de l’acide trans-cinnamique comme matière première. La synthèse se déroule en cinq étapes, y compris la formation d’un amide intermédiaire clé, la cyclisation pour donner de la clausenamidone et la réduction pour obtenir le produit cible. Cette méthode évite le besoin de conditions anhydres et à très basse température, ce qui la rend adaptée à la préparation à grande échelle .

Analyse Des Réactions Chimiques

La Clausenamide subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : La réduction de la clausenamidone avec du borohydrure de sodium donne de la this compound.

Substitution : La this compound peut participer à des réactions de substitution, formant différents dérivés substitués.

Les réactifs couramment utilisés dans ces réactions comprennent l’hydroxyde de lithium pour la cyclisation et le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions sont la clausenamidone et la this compound .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : La this compound est utilisée comme composé modèle en chimie organique synthétique pour étudier la stéréochimie et les mécanismes réactionnels.

Biologie : Il a été démontré qu’elle protégeait contre la neurotoxicité induite par l’acide okadaïque et les peptides bêta-amyloïdes, ce qui en fait un composé précieux en recherche neurobiologique.

Médecine : La this compound est considérée comme un candidat médicament prometteur pour le traitement de la maladie d’Alzheimer et d’autres maladies neurodégénératives en raison de sa capacité à améliorer la transmission synaptique et à protéger le cerveau des dommages dus à l’hypoxie et à l’ischémie.

Industrie : Les conditions de réaction douces et les matières premières peu coûteuses utilisées dans la synthèse de la this compound la rendent adaptée à la production à l’échelle industrielle

Applications De Recherche Scientifique

Pharmacological Properties

1. Neuroprotective Effects:

- Cognition Enhancement: Research indicates that (-)-clausenamide improves memory and cognitive functions through multi-target mechanisms. It enhances synaptic plasticity and modulates calcium signaling pathways, which are critical for learning and memory processes .

- Alzheimer's Disease Pathology: The compound inhibits β-amyloid toxicity and tau protein hyperphosphorylation, both of which are pivotal in the pathogenesis of Alzheimer's disease. This dual action helps reduce neurodegeneration associated with AD .

2. Mechanisms of Action:

- Calcium Modulation: (-)-clausenamide mildly elevates intracellular calcium levels, which is crucial for neurotransmitter release and synaptic function .

- Cholinergic System Regulation: It influences cholinergic signaling, which is often disrupted in neurodegenerative diseases .

- Multi-target Approach: Unlike traditional single-target drugs, (-)-clausenamide’s multi-target profile offers a more robust therapeutic effect against complex diseases like AD .

Clinical Studies and Findings

Recent studies have provided compelling evidence supporting the efficacy of (-)-clausenamide:

Potential Therapeutic Applications

1. Alzheimer’s Disease:

- Given its ability to combat key pathological features of AD, (-)-clausenamide is being explored as a promising candidate for treating this condition .

2. Other Neurodegenerative Disorders:

- Its neuroprotective properties suggest potential applications in other conditions characterized by cognitive decline or neuronal loss, such as Parkinson’s disease and Huntington’s disease .

3. Broader Therapeutic Uses:

Mécanisme D'action

La Clausenamide exerce ses effets par le biais de multiples cibles moléculaires et voies :

Amélioration de la cognition : La this compound augmente la cognition en améliorant la plasticité synaptique à la fois en efficacité et en structure.

Neuroprotection : Elle inhibe la toxicité des bêta-amyloïdes et bloque la formation de nœuds neurofibrillaires en inhibant la phosphorylation de la protéine tau.

Anti-démence : L’effet anti-démence de la this compound se caractérise par une augmentation de la plasticité synaptique et une inhibition de la formation de nœuds neurofibrillaires

Comparaison Avec Des Composés Similaires

La Clausenamide est unique en raison de ses multiples centres chiraux et de ses activités biologiques significatives. Les composés similaires comprennent :

Clausenalansamides : Ce sont des amides acycliques isolés de Clausena lansium ayant des propriétés anti-inflammatoires.

Clausenaline : Un autre composé de Clausena lansium ayant des activités biologiques potentielles.

Imperatorine et Wampetine : Composés ayant une activité anti-inflammatoire significative.

La this compound se distingue par ses puissantes propriétés neuroprotectrices et améliorant la cognition, ce qui en fait un candidat prometteur pour le traitement des maladies neurodégénératives.

Activité Biologique

Clausenamide, a natural alkaloid derived from the plant Clausena lansium, has garnered significant attention for its diverse biological activities, particularly in neuroprotection and hepatoprotection. This article presents a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound exists as two enantiomers: (-)-clausenamide and (+)-clausenamide, each exhibiting distinct biological properties. The compound has been studied for its effects on cognitive function, neurodegenerative diseases, and liver protection.

2.1 Neuroprotective Properties

Memory Improvement : Research indicates that (-)-clausenamide significantly enhances learning and memory in various animal models, including APP-transgenic mice and aged rats. The effective dosage ranges from 5 to 10 mg/kg, comparable to established cognitive enhancers like donepezil .

Mechanisms of Action :

- Synaptic Plasticity : (-)-clausenamide promotes synaptic plasticity by modulating intracellular calcium levels and activating signaling pathways critical for long-term potentiation (LTP) . It also inhibits tau hyperphosphorylation, a key factor in Alzheimer's disease pathology .

- Neuroprotection Against Apoptosis : The compound reduces apoptosis in hippocampal neurons induced by oxidative stress and amyloid-beta (Aβ) toxicity .

2.2 Hepatoprotective Effects

(+)-clausenamide has demonstrated protective effects against drug-induced liver injury (DILI), particularly from acetaminophen overdose. It inhibits ferroptosis—a form of programmed cell death—by enhancing the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress .

Key Findings :

- (+)-clausenamide reduces lipid peroxidation and promotes the synthesis of glutathione (GSH), an important antioxidant .

- In vitro and in vivo studies confirmed its efficacy in alleviating liver damage and dysfunction associated with hepatotoxic agents .

3. Comparative Analysis of Enantiomers

The biological activities of the two enantiomers differ significantly:

| Property | (-)-Clausenamide | (+)-Clausenamide |

|---|---|---|

| Cognitive Enhancement | Strongly improves memory | Limited effect on cognition |

| Neuroprotection | Protects against Aβ-induced apoptosis | Less effective in neuroprotection |

| Hepatoprotection | Minimal evidence | Strongly protects against DILI |

| Mechanism | Modulates synaptic plasticity | Inhibits ferroptosis through Nrf2 pathway |

4.1 Cognitive Function Improvement

A study involving aged rats demonstrated that administration of (-)-clausenamide resulted in significant improvements in memory tasks compared to control groups, highlighting its potential as a therapeutic agent for age-related cognitive decline.

4.2 Liver Injury Protection

In a controlled experiment with mice subjected to acetaminophen overdose, treatment with (+)-clausenamide resulted in reduced liver enzyme levels and histological evidence of liver damage, underscoring its hepatoprotective capabilities.

5. Conclusion

This compound represents a promising compound with multifaceted biological activities, particularly in the realms of neuroprotection and hepatoprotection. Its distinct enantiomers exhibit varying effects that could be harnessed for therapeutic purposes, especially in treating neurodegenerative diseases and mitigating drug-induced liver injuries. Ongoing research is essential to fully elucidate the mechanisms underlying these effects and to explore potential clinical applications.

Propriétés

IUPAC Name |

3-hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYGSZOQGYRGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Clausenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103541-15-7 | |

| Record name | (±)-Clausenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 - 240 °C | |

| Record name | (±)-Clausenamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.